molecular formula C20H25NO5S B2651809 5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione CAS No. 478041-53-1

5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione

Cat. No.: B2651809
CAS No.: 478041-53-1
M. Wt: 391.48
InChI Key: AXCMWKYXNMGJLB-UHFFFAOYSA-N
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Description

“5,5-Dimethyl-2-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-1,3-cyclohexanedione” is a chemical compound with the molecular formula C20H25NO5S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound is based on a 1,3-cyclohexanedione core, with additional functional groups attached. These include two methyl groups at the 5-position, a carbonyl group attached to a piperidine ring at the 2-position, and a phenylsulfonyl group attached to the piperidine ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 391.481 . It has a density of 1.3±0.1 g/cm3 and a boiling point of 578.4±60.0 °C at 760 mmHg . The melting point and other physical properties are not specified .

Scientific Research Applications

Synthesis of Cyclopentene and Cyclohexene Derivatives

Dimethyl 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate undergoes endo-mode ring closure and demethoxycarbonylation reactions to form cyclopentene or cyclohexene derivatives, exemplifying its utility in organic synthesis to create carbocycles (Mukai, Ukon, & Kuroda, 2003).

Catalytic Carbonylation

The compound shows unique reactivities in catalytic carbonylations based on structural properties of sulfonamide derivatives. It's used in the synthesis of spirobenzofuranone derivatives, with its structure and reactivity defined by the polarization of the N=X double bond (Besenyei et al., 2001).

Oxidation Reactions

The compound undergoes various oxidation reactions, including the formation of vicinal triketone from 4,6-Dimethyl-1,3-cyclohexandione, indicating its role in complex oxidation mechanisms (Teuber, Höhn, & Gholami, 1983).

Synthesis of Chromene and Pyran Derivatives

It's used in the synthesis of tetrahydro-4H-chromene and 4H-pyran derivatives, showcasing its role in the preparation of important heterocyclic compounds (Aswin et al., 2014).

Synthesis of Anti-inflammatory Compounds

The compound is used in the synthesis of novel benzothiazole clubbed chromene derivatives with significant anti-inflammatory activity, indicating its potential in drug discovery and medicinal chemistry (Gandhi et al., 2018).

N-heterocyclic Carbene Complex Synthesis

It's involved in the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum, which are important in understanding the ligand substitution kinetics and catalysis (Owen, Labinger, & Bercaw, 2004).

Future Directions

The future directions for this compound are not specified in the available resources. Given its use in pharmaceutical testing , it may have potential applications in drug development or other areas of biomedical research.

Properties

IUPAC Name

2-[1-(benzenesulfonyl)piperidine-4-carbonyl]-5,5-dimethylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-20(2)12-16(22)18(17(23)13-20)19(24)14-8-10-21(11-9-14)27(25,26)15-6-4-3-5-7-15/h3-7,14,18H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMWKYXNMGJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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